molecular formula C26H27N3S B15165573 N-[4-[4-(3-Methylphenyl)-2-propyl-1,3-thiazol-5-YL]-2-pyridyl]-N-(2-phenylethyl)amine CAS No. 303163-04-4

N-[4-[4-(3-Methylphenyl)-2-propyl-1,3-thiazol-5-YL]-2-pyridyl]-N-(2-phenylethyl)amine

Cat. No.: B15165573
CAS No.: 303163-04-4
M. Wt: 413.6 g/mol
InChI Key: DNHVRKCVNFFHOF-UHFFFAOYSA-N
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Description

N-[4-[4-(3-Methylphenyl)-2-propyl-1,3-thiazol-5-YL]-2-pyridyl]-N-(2-phenylethyl)amine is a complex organic compound that features a thiazole ring, a pyridine ring, and a phenylethylamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-[4-(3-Methylphenyl)-2-propyl-1,3-thiazol-5-YL]-2-pyridyl]-N-(2-phenylethyl)amine typically involves multi-step organic reactions. One common route includes the formation of the thiazole ring through a cyclization reaction involving a thioamide and a haloketone. The pyridine ring can be introduced via a nucleophilic substitution reaction. The final step often involves the coupling of the thiazole-pyridine intermediate with 2-phenylethylamine under reductive amination conditions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This can include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-[4-[4-(3-Methylphenyl)-2-propyl-1,3-thiazol-5-YL]-2-pyridyl]-N-(2-phenylethyl)amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride, potentially reducing the thiazole ring or other functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially on the aromatic rings, using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogens, alkylating agents, and other electrophiles or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of amines or alcohols.

Scientific Research Applications

N-[4-[4-(3-Methylphenyl)-2-propyl-1,3-thiazol-5-YL]-2-pyridyl]-N-(2-phenylethyl)amine has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-[4-[4-(3-Methylphenyl)-2-propyl-1,3-thiazol-5-YL]-2-pyridyl]-N-(2-phenylethyl)amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular pathways and physiological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[4-[4-(3-Methylphenyl)-2-propyl-1,3-thiazol-5-YL]-2-pyridyl]-N-(2-phenylethyl)amine
  • 3-(4-Methylphenoxy)propionic acid
  • 4-Aminoantipyrine

Uniqueness

This compound is unique due to its specific combination of functional groups and rings, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications and interactions with various biological targets, making it a valuable compound for research and development.

Properties

CAS No.

303163-04-4

Molecular Formula

C26H27N3S

Molecular Weight

413.6 g/mol

IUPAC Name

4-[4-(3-methylphenyl)-2-propyl-1,3-thiazol-5-yl]-N-(2-phenylethyl)pyridin-2-amine

InChI

InChI=1S/C26H27N3S/c1-3-8-24-29-25(21-12-7-9-19(2)17-21)26(30-24)22-14-16-28-23(18-22)27-15-13-20-10-5-4-6-11-20/h4-7,9-12,14,16-18H,3,8,13,15H2,1-2H3,(H,27,28)

InChI Key

DNHVRKCVNFFHOF-UHFFFAOYSA-N

Canonical SMILES

CCCC1=NC(=C(S1)C2=CC(=NC=C2)NCCC3=CC=CC=C3)C4=CC=CC(=C4)C

Origin of Product

United States

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